N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide is a member of benzamides.
Scientific Research Applications
Optical Properties and Polymer Applications :
- Hajduk et al. (2010) compared the optical properties of derivatives of this compound, highlighting their potential in polymer optoelectronic devices. The study focused on how spinning rate and solution concentration influenced the optical properties of polymer thin films based on these compounds (Hajduk et al., 2010).
Antimicrobial Screening :
- Desai et al. (2013) conducted a study on a series of derivatives, including those of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide, for their antibacterial and antifungal activities. This research provided insights into the potential therapeutic interventions for microbial diseases (Desai et al., 2013).
Molecular Structure Analysis :
- Karabulut et al. (2014) investigated the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. They used single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
G Protein-Coupled Receptor Agonists :
- Wei et al. (2018) discovered a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which included variations of the core compound , as potent agonists for G protein-coupled receptor-35. This study has implications for the treatment of pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Cardioprotective Agents :
- Cheng et al. (2006) explored derivatives of this compound as malonyl-coenzyme A decarboxylase inhibitors, which showed promise as cardioprotective agents. This could be significant for treating ischemic heart diseases (Cheng et al., 2006).
Radiofluorination for Cerebral Imaging :
- Kronenberg et al. (2007) synthesized a fluorine-18-labelled derivative for potential use in cerebral imaging with positron emission tomography, highlighting its application in neuroimaging (Kronenberg et al., 2007).
Bactericidal Activity Against MRSA :
- Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing their potential in combating resistant bacterial strains (Zadrazilova et al., 2015).
properties
Product Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
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Molecular Formula |
C17H13F6NO3 |
Molecular Weight |
393.28 g/mol |
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13F6NO3/c1-27-13-8-2-10(3-9-13)14(25)24-12-6-4-11(5-7-12)15(26,16(18,19)20)17(21,22)23/h2-9,26H,1H3,(H,24,25) |
InChI Key |
QKKZXYRDUGFEDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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